Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 16154-70-4
VCID: VC0187750
InChI: InChI=1S/C13H19N3O2/c1-2-18-13(17)16-9-7-15(8-10-16)12-5-3-11(14)4-6-12/h3-6H,2,7-10,14H2,1H3
SMILES: CCOC(=O)N1CCN(CC1)C2=CC=C(C=C2)N
Molecular Formula: C13H19N3O2
Molecular Weight: 249.314

Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate

CAS No.: 16154-70-4

Cat. No.: VC0187750

Molecular Formula: C13H19N3O2

Molecular Weight: 249.314

* For research use only. Not for human or veterinary use.

Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate - 16154-70-4

Specification

CAS No. 16154-70-4
Molecular Formula C13H19N3O2
Molecular Weight 249.314
IUPAC Name ethyl 4-(4-aminophenyl)piperazine-1-carboxylate
Standard InChI InChI=1S/C13H19N3O2/c1-2-18-13(17)16-9-7-15(8-10-16)12-5-3-11(14)4-6-12/h3-6H,2,7-10,14H2,1H3
Standard InChI Key YMOGSBUAJSYWPC-UHFFFAOYSA-N
SMILES CCOC(=O)N1CCN(CC1)C2=CC=C(C=C2)N

Introduction

Chemical Properties and Structure

Structural Characteristics

Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate features a piperazine ring as its central structural component, with an aminophenyl group attached at the 4-position and an ethyl carboxylate group at the 1-position. This arrangement creates a molecule with multiple functional groups that can participate in various chemical interactions, including hydrogen bonding and other intermolecular forces. The presence of the amino group on the phenyl ring contributes to the compound's potential biological activity, while the ethyl carboxylate group enhances its solubility profile and reactivity patterns .

Physical Properties

The compound exists as a solid at room temperature with specific physical characteristics that define its behavior in various environments. Its physical properties are summarized in Table 1.

Physical PropertyValue
Molecular Weight249.31 g/mol
Molecular FormulaC13H19N3O2
Physical StateSolid
Purity (Commercial)>95%
ColorNot explicitly stated in literature

These physical properties influence the compound's behavior in biological systems and its potential applications in pharmaceutical research .

Chemical Identifiers

For research and identification purposes, Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate is associated with various chemical identifiers that facilitate its cataloging and reference in scientific literature, as presented in Table 2.

Identifier TypeValue
CAS Number16154-70-4
IUPAC Nameethyl 4-(4-aminophenyl)piperazine-1-carboxylate
InChIInChI=1S/C13H19N3O2/c1-2-18-13(17)16-9-7-15(8-10-16)12-5-3-11(14)4-6-12/h3-6H,2,7-10,14H2,1H3
InChIKeyYMOGSBUAJSYWPC-UHFFFAOYSA-N
SMILESCCOC(=O)N1CCN(CC1)C2=CC=C(C=C2)N
PubChem CID40147975

These identifiers are essential for database searches and cross-referencing in scientific research .

Synonyms and Alternative Nomenclature

Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate is known by several alternative names in scientific literature and commercial catalogs:

  • ethyl 4-(4-aminophenyl)tetrahydro-1(2H)-pyrazinecarboxylate

  • 1-Piperazinecarboxylic acid, 4-(4-aminophenyl)-, ethyl ester

  • 1-Piperazinecarboxylic acid, 4-(p-aminophenyl)-, ethyl ester

  • SCHEMBL2581059

These synonyms reflect various naming conventions in organic chemistry and are used interchangeably in research publications and chemical databases .

Biological Activity and Applications

Research Applications

The compound serves as a valuable intermediate in organic synthesis, particularly in the development of more complex pharmaceutical candidates. Its multifunctional structure allows for various chemical modifications, making it a versatile building block in medicinal chemistry research .

The presence of both the piperazine ring and the amino group provides multiple sites for potential derivatization, enabling researchers to create libraries of compounds for structure-activity relationship studies. This makes Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate an important starting material for the exploration of novel therapeutic agents .

Structure-Activity Relationships

Understanding the structure-activity relationships of Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate provides insights into its potential biological functions and guides the development of related compounds with enhanced properties.

Key structural features that contribute to the biological activity of this compound include:

  • The piperazine ring, which is a common pharmacophore in many central nervous system-active drugs

  • The aminophenyl group, which can engage in hydrogen bonding with biological targets

  • The ethyl carboxylate moiety, which affects lipophilicity and may influence pharmacokinetic properties

These structural elements collectively determine the compound's interaction with biological targets and influence its pharmacological profile .

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